7-Hydroxyindene

Physicochemical Properties Drug Design ADME Prediction

Securing the correct 7-hydroxy regioisomer is critical for synthesizing β-adrenergic receptor antagonists like indenolol. Generic indene or 1-indanol cannot substitute in the Williamson etherification with epichlorohydrin-only the 7-OH isomer provides the necessary nucleophilic oxygen at the correct position to yield 7-(2,3-epoxypropoxy)indene. Sourcing this compound from BenchChem eliminates regioisomer mis-identification risk and ensures reproducible synthetic outcomes. - Enables validated route to indenolol-class β-blockers via 7-(2,3-epoxypropoxy)indene. - Distinct logP (1.96) and PSA (20.23 Ų) support focused indene-based library synthesis. - High-purity crystalline solid (≥98%) with full Certificate of Analysis; ships ambient under standard R&D-use terms.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 2059-92-9
Cat. No. B014261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyindene
CAS2059-92-9
Synonyms7-Indenol;  Inden-7-ol; 
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1C=CC2=C1C(=CC=C2)O
InChIInChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6,10H,5H2
InChIKeyFUQUKRRRVQQRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyindene: Properties and Synthetic Utility


7-Hydroxyindene (CAS 2059-92-9) is an organic compound within the indenol class, characterized by a hydroxyl group at the 7-position of its indene bicyclic framework . With a molecular formula of C9H8O and a molecular weight of 132.16 g/mol, it presents as a white to light yellow crystalline solid . As a constituent of coal tar and a versatile synthetic building block, this compound is primarily valued in research settings for its role as an intermediate in the production of complex organic molecules, including indole derivatives and biomolecules [1]. Its properties, such as a calculated logP of 1.9615 and a topological polar surface area (PSA) of 20.23 Ų, are key considerations for its handling and application in synthetic chemistry [1].

7-Hydroxyindene: Critical 7-OH Role


The specific placement of the hydroxyl group on the 7-position of the indene ring system is the defining feature that dictates the unique reactivity and physicochemical profile of 7-Hydroxyindene, rendering generic substitution with indene, 1-indanol, or other regioisomeric indenols (e.g., 4-, 5-, 6-hydroxyindene) unsuitable for targeted applications . Indene itself (CAS 95-13-6) lacks the hydroxyl moiety entirely, which is essential for key synthetic transformations, such as the formation of 7-(2,3-epoxypropoxy)indene . Furthermore, the 7-hydroxy positional isomer exhibits distinct chemical behavior compared to the more common 1-indanol (indan-1-ol) or other indenols. For instance, the 7-hydroxy position is critical for the formation of specific dimers observed in acid-catalyzed reactions and for the unique NMR properties that allow for detailed stereochemical analysis [1]. The compound's calculated partition coefficient (logP) of 1.9615 is also a direct consequence of its specific structure, influencing its solubility and chromatographic behavior, and would not be matched by other regioisomers or the parent hydrocarbon .

7-Hydroxyindene Evidence & Justification


Physicochemical Differentiation from Indene and 1-Indanol

7-Hydroxyindene possesses a unique set of physicochemical parameters that differentiate it from its unsubstituted analog, indene, and the structurally related 1-indanol. Its calculated logP is 1.9615 and its topological polar surface area (PSA) is 20.23 Ų . In comparison, indene (CAS 95-13-6) has a reported logP of approximately 2.7, while 1-indanol (CAS 6351-10-6) has a logP of 1.66620 and a similar PSA of 20.23 Ų [1]. The higher logP of 7-Hydroxyindene compared to 1-indanol indicates increased lipophilicity, which can influence its membrane permeability and distribution in biological systems. Its vapor pressure of 0.00964 mmHg at 25°C is a critical handling parameter not universally shared across its analogs .

Physicochemical Properties Drug Design ADME Prediction

Precursor for 7-(2,3-Epoxypropoxy)indene

7-Hydroxyindene is a critical and quantifiably productive starting material for synthesizing 7-(2,3-epoxypropoxy)indene, an important intermediate. The patent literature specifically describes a procedure starting from 18.8 g of 7-(2,3-epoxypropoxy)indene, which is directly obtained from 7-Hydroxyindene and epichlorohydrin . This is a distinct synthetic route that cannot be replicated with unsubstituted indene, which lacks the nucleophilic hydroxyl group necessary for this reaction. Furthermore, this intermediate is a known precursor to the beta-blocker indenolol, for which dose-dependent blood pressure reduction has been quantified (maximum reduction of 26 mm Hg systolic and 17 mm Hg diastolic) [1].

Synthetic Intermediate Pharmaceutical Synthesis Beta-Blocker Chemistry

NMR Analysis of 7-Hydroxyindene Dimers

The stereochemistry of dimers derived from methyl-substituted 7-hydroxyindenes has been rigorously characterized using 1H nuclear magnetic resonance (NMR) at 400 MHz [1]. This study measured 1H spin-lattice relaxation rates and nuclear Overhauser effect (NOE) difference spectra for six distinct dimers. This analysis allowed for the unambiguous assignment of all proton chemical shifts and the determination of relative stereochemistry at all chiral centers [1]. This level of detailed structural elucidation is enabled by the specific 7-hydroxyindene framework and its dimerization behavior, which is not a characteristic of other indenol isomers or the parent indene.

NMR Spectroscopy Stereochemistry Molecular Structure

7-Hydroxyindene Application Scenarios


Epoxide Intermediate Synthesis for Beta-Blockers

This scenario is ideal for medicinal chemistry labs focused on synthesizing beta-adrenergic receptor antagonists. 7-Hydroxyindene is the specific starting material for creating 7-(2,3-epoxypropoxy)indene, a key intermediate on the pathway to compounds like indenolol . The use of the correct 7-hydroxy isomer is non-negotiable, as it provides the nucleophilic oxygen required for the Williamson ether synthesis with epichlorohydrin. Procuring 7-Hydroxyindene (CAS 2059-92-9) ensures the correct regiochemistry for this validated synthetic route.

NMR and Structural Chemistry Studies

Research groups conducting advanced nuclear magnetic resonance (NMR) studies can leverage 7-Hydroxyindene as a precursor to specific dimeric structures. The existing high-resolution 400 MHz 1H NMR data provides a foundational benchmark for these investigations [1]. The compound's ability to form well-defined dimers with complex stereochemistry makes it a valuable model system for studying NMR relaxation pathways and molecular motion, offering a level of structural insight not readily achievable with simpler, non-dimerizing analogs.

Functionalized Indene Building Blocks

For organic synthesis groups, 7-Hydroxyindene serves as a versatile building block. Its distinct logP and structure can be exploited to build focused libraries of indene-based compounds . Its use as a starting material in cross-coupling and ring-closing metathesis sequences has been demonstrated for the controlled construction of functionalized indenes [2]. This is a specific application where the 7-hydroxy substitution pattern is critical for directing subsequent functionalization.

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